3-Propoxypyridin-2-amine
Description
3-Propoxypyridin-2-amine (CAS: 115835-69-3) is a pyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position and an amine (-NH₂) group at the 2-position of the pyridine ring. Pyridine-based amines are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to act as ligands, participate in metal coordination, and serve as precursors for heterocyclic compounds . Notably, its discontinued commercial availability (as per CymitQuimica’s catalog) suggests specialized applications or challenges in synthesis .
Properties
IUPAC Name |
3-propoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKGFKPYDOLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxypyridin-2-amine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propoxypyridin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Propoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine increases electronegativity, stabilizing the molecule against metabolic degradation .
- Hydrogen Bonding : Amine groups in 3-Chloropyridin-2-amine and 3-Benzyloxypyridin-2-amine facilitate intermolecular interactions, influencing crystal packing and solubility .
Biological Activity
3-Propoxypyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a propoxy group at the 3-position and an amino group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to pyridine derivatives, including this compound. Pyridine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antiviral effects.
Table 1: Antimicrobial Activity of Pyridine Derivatives
In a study focused on synthetic derivatives of pyridine, it was found that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with propoxy substitutions exhibited promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The potential antitumor effects of this compound have also been investigated. Research indicates that pyridine derivatives can influence cell proliferation and apoptosis in various cancer cell lines.
Table 2: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | NIH/3T3 (fibroblast) | Moderate activity observed | |
| Other pyridine derivatives | HL-60 (leukemia) | IC50 values ranging from low to moderate |
In vitro studies have shown that this compound exhibits moderate cytotoxicity against mouse fibroblast cells (NIH/3T3) and human promyelocytic leukemia cells (HL-60), indicating its potential as a lead compound for further development in cancer therapeutics .
Case Studies and Research Findings
A case study examining the structure-activity relationship (SAR) of pyridine derivatives highlighted the importance of substituent position and type on biological activity. The study demonstrated that compounds with electron-donating groups at specific positions on the pyridine ring exhibited enhanced antibacterial properties compared to their counterparts with electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
